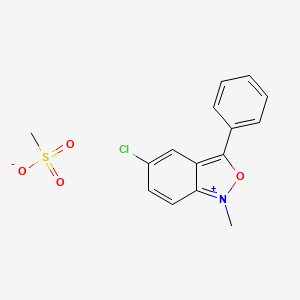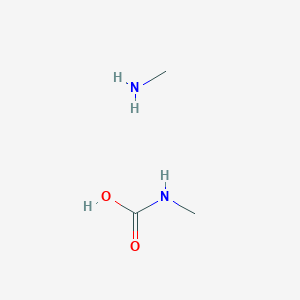
Methanamine; methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, also known as methylcarbamic acid, is an organic compound with the chemical formula CH₃NH₂. It is a primary amine, which means it contains an amino group (-NH₂) attached to a methyl group (-CH₃). This compound is a colorless gas with a strong odor similar to ammonia. Methanamine is highly soluble in water and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of nitromethane (CH₃NO₂) using hydrogen gas in the presence of a metal catalyst such as platinum or nickel. The reaction is as follows[ \text{CH}_3\text{NO}_2 + 3\text{H}_2 \rightarrow \text{CH}_3\text{NH}_2 + 2\text{H}_2\text{O} ]
Hydrolysis of Nitriles: Another method involves the hydrolysis of acetonitrile (CH₃CN) in the presence of an acid or base to produce methanamine[ \text{CH}_3\text{CN} + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{NH}_2 + \text{HCOOH} ]
Industrial Production Methods
Industrial production of methanamine typically involves the reaction of methanol (CH₃OH) with ammonia (NH₃) in the presence of a catalystRitter reaction : [ \text{CH}_3\text{OH} + \text{NH}_3 \rightarrow \text{CH}_3\text{NH}_2 + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Methanamine undergoes various chemical reactions, including:
Oxidation: Methanamine can be oxidized to form formaldehyde (CH₂O) and ammonia (NH₃).
Reduction: It can be reduced to form methane (CH₄) and ammonia.
Substitution: Methanamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are used.
Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formaldehyde and ammonia.
Reduction: Methane and ammonia.
Substitution: Secondary and tertiary amines, depending on the alkyl halide used.
Scientific Research Applications
Methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Methanamine derivatives are used in the study of enzyme mechanisms and protein structure.
Medicine: It is used in the synthesis of drugs such as antihistamines and local anesthetics.
Industry: Methanamine is used in the production of resins, rubber chemicals, and dyes.
Mechanism of Action
Methanamine exerts its effects through various mechanisms:
Enzyme Inhibition: Methanamine derivatives can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Protein Modification: It can react with amino acids in proteins, leading to changes in protein structure and function.
Cell Signaling: Methanamine can affect cell signaling pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Methanamine is similar to other primary amines such as ethylamine (C₂H₅NH₂) and propylamine (C₃H₇NH₂). it is unique in its small size and high reactivity, making it a valuable building block in organic synthesis. Similar compounds include:
Ethylamine: C₂H₅NH₂
Propylamine: C₃H₇NH₂
Butylamine: C₄H₉NH₂
Methanamine’s small size and high reactivity make it particularly useful in the synthesis of complex organic molecules, distinguishing it from its larger counterparts.
Properties
CAS No. |
65398-48-3 |
|---|---|
Molecular Formula |
C3H10N2O2 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
methanamine;methylcarbamic acid |
InChI |
InChI=1S/C2H5NO2.CH5N/c1-3-2(4)5;1-2/h3H,1H3,(H,4,5);2H2,1H3 |
InChI Key |
PPNLXDXRZUZRTD-UHFFFAOYSA-N |
Canonical SMILES |
CN.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


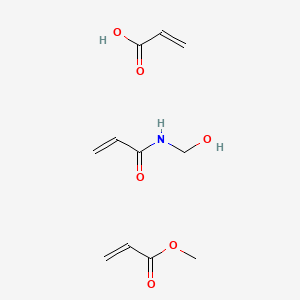
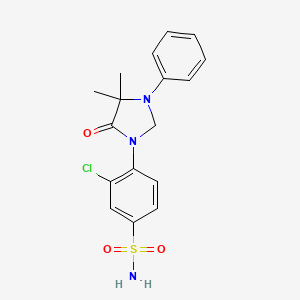
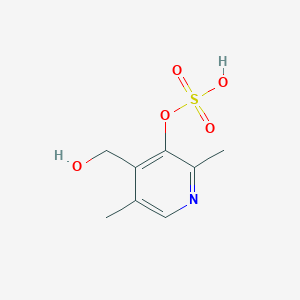


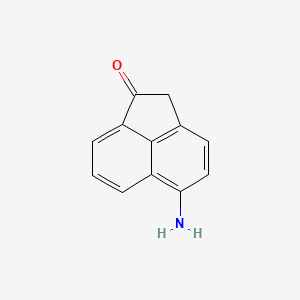
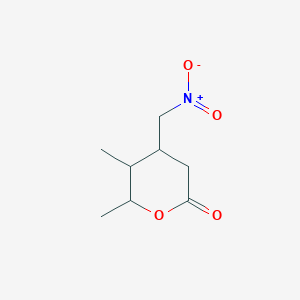

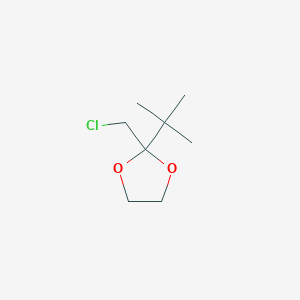
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
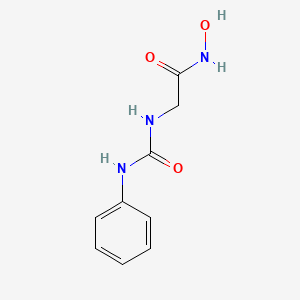
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
